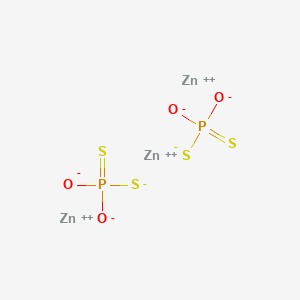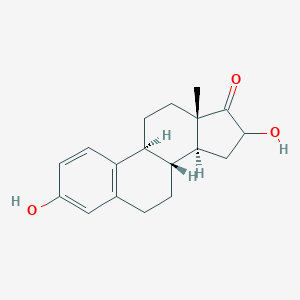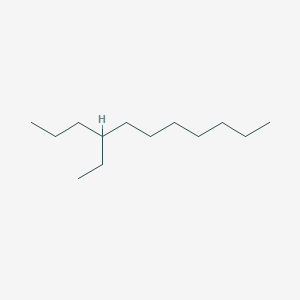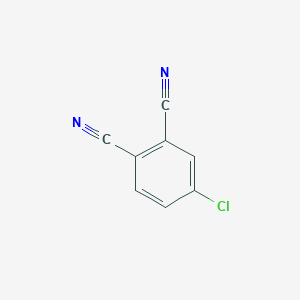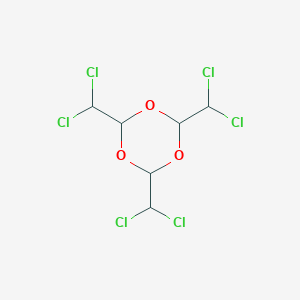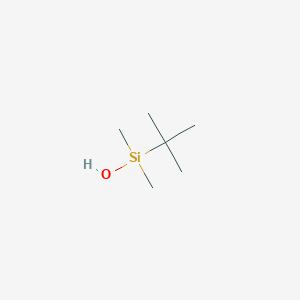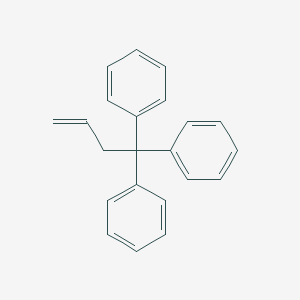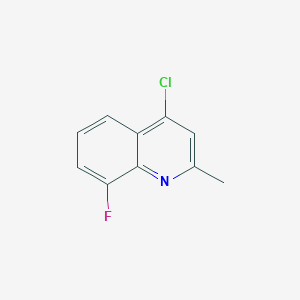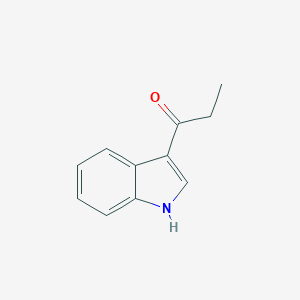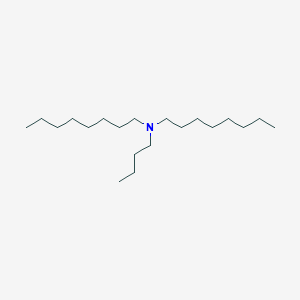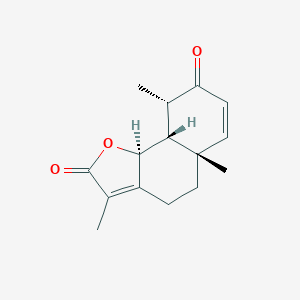
gamma-Metasantonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Metasantonin (GMS) is a synthetic compound that belongs to the class of melatonin analogs. It was first synthesized in 1991 and has since gained attention for its potential therapeutic applications. GMS has been found to have a similar chemical structure and biological activity to melatonin, a hormone that regulates the sleep-wake cycle. However, GMS has been shown to have more potent antioxidant and neuroprotective effects than melatonin. In
科学研究应用
Gamma-Metasantonin has been studied for its potential therapeutic applications in various fields of research. In neuroscience, gamma-Metasantonin has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, gamma-Metasantonin has been investigated for its anticancer properties, particularly in breast and prostate cancer. gamma-Metasantonin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, gamma-Metasantonin has been studied for its potential use in treating metabolic disorders, such as diabetes and obesity, due to its ability to regulate glucose metabolism and adipogenesis.
作用机制
The mechanism of action of gamma-Metasantonin is not fully understood, but it is believed to involve the activation of melatonin receptors and the modulation of various signaling pathways. gamma-Metasantonin has been shown to bind to both MT1 and MT2 melatonin receptors, which are involved in the regulation of circadian rhythms, sleep, and immune function. gamma-Metasantonin has also been found to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. In addition, gamma-Metasantonin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
生化和生理效应
Gamma-Metasantonin has been shown to have various biochemical and physiological effects in animal and cell models. It has been found to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, improve mitochondrial function, and regulate glucose and lipid metabolism. gamma-Metasantonin has also been shown to improve cognitive function, memory, and learning in animal models. In addition, gamma-Metasantonin has been found to have analgesic and anxiolytic effects in animal models of pain and anxiety.
实验室实验的优点和局限性
Gamma-Metasantonin has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has also been shown to have low toxicity and few side effects in animal models. However, gamma-Metasantonin has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life in vivo and may require frequent dosing.
未来方向
There are several future directions for the study of gamma-Metasantonin. One area of interest is the development of gamma-Metasantonin-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of gamma-Metasantonin as a potential anticancer agent, either alone or in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the mechanism of action of gamma-Metasantonin and its effects on various signaling pathways. In addition, the development of more bioavailable formulations of gamma-Metasantonin may improve its therapeutic potential.
Conclusion
In conclusion, gamma-Metasantonin is a promising compound for scientific research due to its potent antioxidant and neuroprotective effects. It has potential therapeutic applications in various fields of research, including neuroscience, cancer, and metabolic disorders. gamma-Metasantonin has been shown to have a similar chemical structure and biological activity to melatonin, but with more potent effects. The synthesis method of gamma-Metasantonin is relatively simple, and it can be obtained in high purity. However, further studies are needed to fully understand the mechanism of action of gamma-Metasantonin and its potential therapeutic applications.
合成方法
The synthesis of gamma-Metasantonin involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then reduced to gamma-Metasantonin using sodium borohydride. The purity of gamma-Metasantonin can be further improved by recrystallization from ethanol. The chemical structure of gamma-Metasantonin is shown in Figure 1.
属性
CAS 编号 |
17335-57-8 |
|---|---|
产品名称 |
gamma-Metasantonin |
分子式 |
C15H18O3 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9,12-13H,4,6H2,1-3H3/t9-,12+,13-,15+/m1/s1 |
InChI 键 |
FXAHVYFDNKHXBM-BWUZBNCSSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H]3C(=C(C(=O)O3)C)CC[C@]2(C=CC1=O)C |
SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
规范 SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




